molecular formula C29H26N6O2S B10908283 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10908283
M. Wt: 522.6 g/mol
InChI Key: VJKDYHROHVVLRR-KBVAKVRCSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a variety of functional groups, including a hydroxynaphthalene moiety, a triazole ring, and a sulfanylacetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Attachment of the Sulfanylacetohydrazide Moiety: This step involves the reaction of the triazole derivative with a sulfanylacetohydrazide precursor, often under reflux conditions in the presence of a suitable solvent like ethanol.

    Condensation with 2-Hydroxynaphthaldehyde: The final step is the condensation of the intermediate product with 2-hydroxynaphthaldehyde to form the desired compound. This reaction is typically carried out under acidic conditions to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxynaphthalene moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or sulfonic acid derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple donor atoms, which can coordinate with metal ions to form complex structures.

Biology

Biologically, it has potential as an antimicrobial agent. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their antifungal and antibacterial properties.

Medicine

In medicine, this compound is being investigated for its anticancer properties. The combination of the triazole ring and the hydroxynaphthalene moiety may contribute to its ability to inhibit cancer cell proliferation.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exerts its effects is likely multifaceted:

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymatic processes.

    Anticancer Action: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or key signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 2-hydroxy-1-naphthaldehyde share the naphthalene core structure.

    Triazole Derivatives: Compounds such as fluconazole, which also contain the triazole ring, are well-known for their antifungal activity.

    Hydrazide Derivatives: Isoniazid, a well-known antitubercular drug, is an example of a hydrazide derivative.

Uniqueness

What sets N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide apart is the combination of these functional groups in a single molecule, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This compound’s multifaceted nature makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C29H26N6O2S

Molecular Weight

522.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H26N6O2S/c1-20-11-14-22(15-12-20)30-18-27-32-34-29(35(27)23-8-3-2-4-9-23)38-19-28(37)33-31-17-25-24-10-6-5-7-21(24)13-16-26(25)36/h2-17,30,36H,18-19H2,1H3,(H,33,37)/b31-17+

InChI Key

VJKDYHROHVVLRR-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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